Ganciclovir Mono-O-p-methoxybenzoate
CAS No.:
Cat. No.: VC0210257
Molecular Formula: C₁₇H₁₉N₅O₆
Molecular Weight: 389.36
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₁₉N₅O₆ |
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Molecular Weight | 389.36 |
Introduction
Chemical Properties and Structural Characteristics
Ganciclovir Mono-O-p-methoxybenzoate is characterized by its molecular formula C17H19N5O6, with a molecular weight of approximately 389.36 g/mol. The compound features the core ganciclovir structure with one hydroxyl group esterified with p-methoxybenzoic acid. The IUPAC name for this compound is 2-((2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl 4-methoxybenzoate .
The structure maintains the essential guanine moiety connected to a modified glycerol chain through a methylene bridge, which is critical for its biological activity. The selective esterification with the p-methoxybenzoate group creates an asymmetric molecule that differs significantly from both the parent compound and other derivatives such as Ganciclovir di-O-p-Methoxybenzoate, which has both hydroxyl groups esterified .
Comparative Analysis with Related Derivatives
Understanding the relationship between Ganciclovir Mono-O-p-methoxybenzoate and similar compounds provides valuable insights into its unique properties:
This structural diversity demonstrates the versatility of the ganciclovir scaffold for modifications, with each derivative potentially offering distinct pharmacological properties tailored for specific applications.
Synthesis Methods
The synthesis of Ganciclovir Mono-O-p-methoxybenzoate presents challenges due to the need for regioselectivity—ensuring modification occurs at only one of the hydroxyl groups while leaving the other intact.
General Synthetic Approaches
Based on the literature for similar ganciclovir derivatives, several approaches can be employed for the synthesis of Ganciclovir Mono-O-p-methoxybenzoate:
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Selective protection-deprotection sequence: This approach involves protecting one hydroxyl group, esterifying the other with p-methoxybenzoic acid or its activated derivative, and then removing the protecting group .
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Direct selective esterification: Under carefully controlled conditions, one hydroxyl group can be selectively esterified due to subtle differences in reactivity between the two hydroxyl groups.
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Enzymatic selective esterification: Enzymes such as lipases can be employed to achieve regioselective esterification of one hydroxyl group.
Recent Advancements in Synthesis Methods
Recent literature reports significant advancements in the synthesis of ganciclovir derivatives that could be adapted for Ganciclovir Mono-O-p-methoxybenzoate:
A notable development is the efficient one-pot process reported for ganciclovir synthesis using catalytic Amberlite IR-120. This process involves the treatment of guanine with acetic anhydride in the presence of iodine to form diacetyl guanine, followed by in situ N-alkylation and deacetylation to yield the regioselective product .
This approach offers several advantages:
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Higher yields (reported 95% for ganciclovir compared to lower yields in traditional methods)
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Improved regioselectivity (>99% for the desired isomer)
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Reduced environmental impact through fewer isolation and purification steps
The use of Amberlite IR-120 as a catalyst is particularly significant as it helps control regioselectivity, potentially allowing for the selective esterification required to produce Ganciclovir Mono-O-p-methoxybenzoate.
Biological Activity and Mechanism of Action
Antiviral Properties
Ganciclovir Mono-O-p-methoxybenzoate exhibits antiviral activity similar to that of ganciclovir, being effective against cytomegalovirus and other herpesviruses. The methoxybenzoate modification may enhance certain pharmacokinetic properties while retaining the core antiviral mechanism of action.
The parent compound, ganciclovir, acts as a nucleoside analog that inhibits viral DNA synthesis through competitive inhibition of viral DNA polymerase. After entering cells, ganciclovir undergoes phosphorylation to form ganciclovir triphosphate, which competes with natural nucleotides for incorporation into growing viral DNA chains, ultimately leading to termination of viral replication .
Mechanism at the Molecular Level
For Ganciclovir Mono-O-p-methoxybenzoate to exert its antiviral activity, the p-methoxybenzoate group likely needs to be cleaved by cellular esterases to release the active ganciclovir, which can then undergo the necessary phosphorylation steps. This prodrug-like behavior may provide advantages such as:
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Enhanced lipophilicity for improved cellular uptake
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Better membrane permeability
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Modified pharmacokinetic profile
Research by Coen et al. has elucidated the mechanism by which ganciclovir causes chain termination in viral DNA synthesis. Despite containing a structure equivalent to a 3'-hydroxyl group, ganciclovir induces chain termination through a unique mechanism involving the viral DNA polymerase's 3'-5' exonuclease activity. After incorporation of ganciclovir triphosphate and an additional nucleotide (N+1), the exonuclease activity rapidly degrades the growing chain to an N+1 product that cannot be further extended, resulting in "idling" of the polymerase and effective chain termination .
Analytical Methods and Characterization
The accurate characterization and analysis of Ganciclovir Mono-O-p-methoxybenzoate are critical for research and quality control purposes.
Analytical Techniques
Multiple complementary techniques are employed for the detection, quantification, and characterization of Ganciclovir Mono-O-p-methoxybenzoate:
Quality Control Parameters
Critical quality control parameters for Ganciclovir Mono-O-p-methoxybenzoate include:
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Chemical purity (typically >98% by HPLC)
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Positional isomer content (ensuring specific mono-substitution rather than di-substitution or incorrect position)
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Residual solvents and reagents
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Stability under various storage conditions (most derivatives require refrigeration at 0-10°C)
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Water content and drying loss
Challenges and Future Perspectives
Current Challenges
Despite its potential advantages, several challenges exist in the research and development of Ganciclovir Mono-O-p-methoxybenzoate:
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Synthetic challenges: Achieving consistent regioselectivity in the esterification step remains technically demanding.
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Stability considerations: Ester derivatives may be susceptible to hydrolysis under certain conditions, affecting long-term stability.
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Variable activation: The rate of esterase-mediated cleavage may vary across different tissues, potentially affecting therapeutic predictability.
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Toxicity profile: Like the parent compound, derivatives may retain concerns regarding hematological toxicity and other adverse effects .
Future Research Directions
Future research on Ganciclovir Mono-O-p-methoxybenzoate may focus on:
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Optimization of synthetic routes to improve yield, regioselectivity, and scalability
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Detailed pharmacokinetic studies comparing the derivative to the parent compound
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Development of novel formulations exploiting its unique physicochemical properties
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Investigation of potential synergistic effects in combination with other antivirals
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Exploration of applications beyond traditional antiviral therapy
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